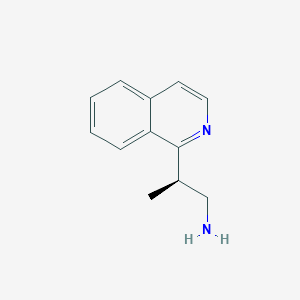

(2R)-2-Isoquinolin-1-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-isoquinolin-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFILLUBNZUCEAL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Isoquinolin-1-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.

Reaction Conditions: The reaction conditions often include the use of a chiral catalyst to ensure the formation of the (2R) enantiomer. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Isoquinolin-1-ylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R)-2-Isoquinolin-1-ylpropan-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Isoquinolin-1-yl)propan-2-amine

- Structure: Amine group on the second carbon (propan-2-amine) with isoquinolin at the same position.

- Synthesis: Not detailed in the evidence, but positional isomerism (propan-2-amine vs. propan-1-amine) may alter reaction pathways.

- Key Difference : The absence of stereochemical specification and amine position may reduce binding specificity compared to the target compound .

N-(2-Phenylpropan-2-yl)isoquinolin-5-amine (Compound 5)

- Structure: Phenyl group replaces isoquinolin at the fifth position; propan-2-amine backbone.

- Synthesis : Achieved 92% yield via Pd-catalyzed coupling under optimized conditions (AdBrettPhos-Pd-G3 catalyst, t-BuOK base, 80°C, 16 hours) .

- Comparison: The phenyl substituent may reduce aromatic π-π stacking interactions compared to isoquinolin. High synthetic efficiency (92% yield) suggests robust methodology for analogous amines.

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

- Structure: Pyrrolidine substituent instead of isoquinolin; stereochemistry (1S,2R) highlights conformational rigidity.

- Synthesis: No yield reported, but stereoselective routes are critical for pharmacological activity.

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine Hydrochloride

- Structure: Partially saturated isoquinolin (dihydroisoquinolin) with propan-1-amine backbone.

- Properties : Hydrochloride salt improves solubility; saturation may reduce aromatic interactions but enhance stability.

- Relevance : Highlights the impact of ring saturation on physicochemical properties .

Key Research Findings

Stereochemical Impact : Chiral amines like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine demonstrate that stereochemistry significantly affects receptor binding and metabolic stability . For the target compound, the R-configuration may optimize interactions with chiral biological targets.

Synthetic Efficiency: The 92% yield of N-(2-phenylpropan-2-yl)isoquinolin-5-amine highlights the efficacy of Pd-catalyzed cross-coupling for similar amines, suggesting applicability to the target compound .

Substituent Effects: Saturated rings (e.g., dihydroisoquinolin) reduce aromaticity but may enhance compound stability under physiological conditions .

Q & A

Q. How can researchers validate target engagement of this compound in vivo?

- Methodological Answer : Use PET tracers (e.g., -labeled analogs) for real-time receptor occupancy. Ex vivo autoradiography or phosphoprotein assays (e.g., pERK/ELISA) confirm downstream signaling modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.